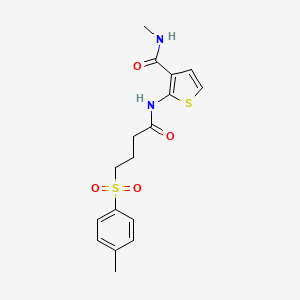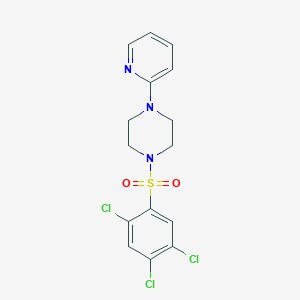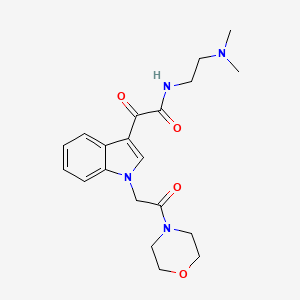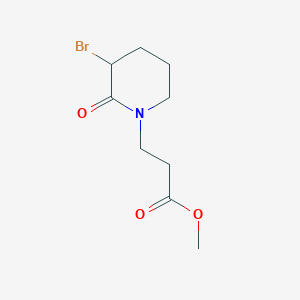
Methyl 4,6-O-benzylidene-a-D-galactopyranoside
Overview
Description
Methyl 4,6-O-benzylidene-a-D-galactopyranoside: is a synthetic sugar compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol . It is commonly used as a chiral building block and an intermediate in the preparation of various sugars . This compound is particularly significant in the field of carbohydrate chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,6-O-benzylidene-a-D-galactopyranoside can be synthesized through the reaction of methyl α-D-galactopyranoside with benzaldehyde in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to form the benzylidene acetal. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-O-benzylidene-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a hydroxyl group.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,6-O-benzylidene-a-D-galactopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,6-O-benzylidene-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 4,6-O-benzylidene-a-D-glucopyranoside: Similar in structure but derived from glucose instead of galactose.
Methyl 4,6-di-O-ethyl-glucoside: Another derivative used in carbohydrate chemistry.
Uniqueness: Methyl 4,6-O-benzylidene-a-D-galactopyranoside is unique due to its specific configuration and reactivity, making it particularly useful in the synthesis of galactose-containing compounds. Its ability to form stable benzylidene acetals also distinguishes it from other similar compounds .
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-CQMHSGHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4288-93-1 | |
| Record name | 4288-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the selective benzoylation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside?
A1: The ability to selectively benzoylate Methyl 4,6-O-benzylidene-α-D-galactopyranoside at either the 2- or 3-position is crucial for synthesizing specific carbohydrate derivatives. [] This selectivity allows chemists to control the reactivity and properties of the resulting molecules, making them valuable building blocks for more complex structures.
Q2: How is Methyl 4,6-O-benzylidene-α-D-galactopyranoside utilized in asymmetric catalysis?
A2: Researchers have synthesized chiral monoaza-15-crown-5 type macrocycles by attaching them to Methyl 4,6-O-benzylidene-α-D-galactopyranoside. [] These crown ethers demonstrate high efficiency as catalysts in asymmetric reactions under mild phase-transfer conditions, yielding Michael adducts and chiral cyclopropane derivatives with excellent enantioselectivities (up to 99% ee).
Q3: Can you explain the regioselective synthesis of vinylic derivatives using Methyl 4,6-O-benzylidene-α-D-galactopyranoside?
A3: Methyl 4,6-O-benzylidene-α-D-galactopyranoside can be regioselectively modified at the C-2-O position to create acrylate and methacrylate derivatives. [] This is achieved by forming a dibutylstannylene acetal intermediate, which directs the subsequent reaction with acryloyl or methacryloyl chloride to the desired position. This method enables the synthesis of valuable monomers for various applications.
Q4: What spectroscopic techniques are commonly employed to characterize Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives?
A4: Researchers primarily use 1H, 13C, and 2D NMR spectroscopy to confirm the structure of Methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives. [] These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Q5: How does the structure of chalcone influence Michael addition reactions catalyzed by α-D-galactoside-based crown ethers?
A5: Research indicates that the substituents present on the chalcone significantly impact the outcome of Michael addition reactions catalyzed by α-D-galactoside-based crown ethers. [] This highlights the importance of understanding the structure-activity relationship in these catalytic systems to optimize reaction conditions and achieve desired product outcomes.
Q6: What computational chemistry approaches have been applied to study reactions involving Methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives?
A6: Quantum chemical calculations have been employed to investigate the origin of stereoselectivities observed in reactions using α-D-galactoside-based crown ethers derived from Methyl 4,6-O-benzylidene-α-D-galactopyranoside. [] This computational approach provides insights into the reaction mechanisms and factors influencing stereochemical outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

![2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B3013355.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)




